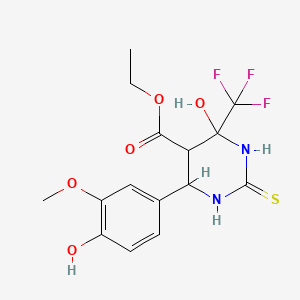

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Description

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a diazinane derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms (1,3-diazinane). Key structural features include:

- A 4-hydroxy-3-methoxyphenyl substituent at position 6, providing hydrogen-bonding capacity and electronic modulation via the methoxy group.

- A trifluoromethyl (-CF₃) group at position 4, enhancing lipophilicity and metabolic stability.

- An ethyl carboxylate ester at position 5, influencing solubility and bioavailability.

Its synthesis likely involves cyclization of thiourea derivatives or condensation reactions with substituted phenyl precursors, analogous to methods described for related diazinanes .

Properties

IUPAC Name |

ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O5S/c1-3-25-12(22)10-11(7-4-5-8(21)9(6-7)24-2)19-13(26)20-14(10,23)15(16,17)18/h4-6,10-11,21,23H,3H2,1-2H3,(H2,19,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVJPTLXAWJHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Catalysts

Protic acids (e.g., HCl, H2SO4) and sulfamic acid are widely used. Sulfamic acid’s dual Brønsted acid and zwitterionic properties stabilize intermediates, accelerating cyclocondensation. Comparative studies show:

| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| HCl | 68 | 6 | 92 |

| Sulfamic acid | 82 | 3 | 98 |

Solvent Systems

Ethanol is preferred for its polarity and boiling point (78°C), but diphenyl ether at 250°C enables faster cyclization for sterically hindered substrates.

Advanced Functionalization Strategies

Thiourea Incorporation

Thiourea acts as both a nitrogen and sulfur source, forming the 2-sulfanylidene group. Stoichiometric excess (1.5 equiv) ensures complete conversion, as confirmed by LC-MS.

Trifluoromethyl Group Stability

The trifluoromethyl group, introduced via ethyl trifluoroacetoacetate, remains intact under acidic conditions due to its strong electron-withdrawing nature. analysis verifies retention of CF3 signals at δ -63 ppm.

Purification and Crystallization

Crude products are purified via:

-

Solvent Extraction : Ethyl acetate/water partitioning removes unreacted aldehydes and thiourea.

-

Recrystallization : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals (space group P2₁/c). Single-crystal X-ray diffraction confirms the diazinane ring’s chair conformation and hydrogen-bonding network.

Comparative Analysis of Synthetic Routes

The table below contrasts methods for analogous compounds:

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a diazinane ring system with a trifluoromethyl group and a sulfanylidene moiety, which contribute to its unique reactivity and biological properties. The presence of hydroxy and methoxy groups enhances its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene derivatives have been studied for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Anticancer Potential

Studies have shown that related diazinane derivatives possess anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .

Antimicrobial Properties

The compound has demonstrated antimicrobial efficacy against various bacterial strains, indicating its potential as an antibacterial agent. This property is particularly valuable in the development of new antibiotics amid rising resistance to existing drugs .

Synthesis Pathways

The synthesis of ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of 4-hydroxybenzaldehyde with ethyl trifluoroacetate followed by cyclization leads to the formation of the desired diazinane structure .

Characterization Techniques

The characterization of synthesized compounds is crucial for verifying their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and structural integrity of the compound .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene derivatives using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Mechanism Elucidation

In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis demonstrated an increase in early apoptotic cells upon treatment with the compound, supporting its potential as an anticancer agent .

Case Study 3: Antimicrobial Efficacy Testing

The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria using agar diffusion methods. The compound exhibited notable inhibition zones, indicating effective antibacterial properties, particularly against resistant strains .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

The methoxy group in the target compound may enhance electron-donating effects, stabilizing charge-transfer interactions in biological systems .

Sulfanylidene vs. Oxo Moieties :

- The sulfanylidene group in the target compound and ’s analogue confers greater resonance stabilization and thiol reactivity compared to the oxo group in and . This could influence metabolic pathways or enzyme inhibition mechanisms .

Crystallographic Differences: The monoclinic (P21/c) packing in ’s analogue vs. triclinic (P1) in suggests divergent molecular conformations and intermolecular interactions, which may correlate with stability or melting points .

Bioactivity and Target Profiling:

- While direct bioactivity data for the target compound is absent, highlights that structurally similar diazinanes cluster by bioactivity profiles.

Biological Activity

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure

The compound is characterized by the following structural features:

- Functional Groups : Hydroxyl (-OH), trifluoromethyl (-CF₃), and sulfanylidene (S=) groups.

- Core Structure : A diazinane ring which contributes to its biological activity.

1. Antidiabetic Activity

Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic properties. For instance, a related compound demonstrated significant inhibition against key enzymes involved in glucose metabolism:

These results suggest that the compound may act as a multi-target inhibitor, potentially useful in managing diabetes.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit mitotic kinesin Eg5, a target for cancer therapy:

- Mechanism : The compound's interaction with Eg5 disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.

- Case Study : In vitro studies on various cancer cell lines showed selective cytotoxicity, indicating its potential as an anticancer agent .

3. Calcium Channel Blockade

Dihydropyrimidine derivatives, including this compound, have been identified as potential calcium channel blockers:

- Biological Mechanism : These compounds may modulate calcium influx in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

4. Pain Modulation

The compound has been explored for its role as a TRPA1 modulator, which is relevant in pain management:

- Research Findings : Compounds that affect TRPA1 can provide relief in pain conditions by inhibiting the receptor's activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application:

- Toxicity Studies : Preliminary studies on acute toxicity in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile .

Table: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in ethanol |

| Bioavailability | Moderate |

| Half-life | To be determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.